molecular formula C14H13Cl2NO2 B5653459 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol CAS No. 67629-20-3

3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol

Cat. No. B5653459
CAS RN: 67629-20-3
M. Wt: 298.2 g/mol
InChI Key: JEDKXMIBULUSGQ-UHFFFAOYSA-N
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Description

3-(3,3-Dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol is a chemical compound that falls under the broader category of quinolinol derivatives. These compounds are known for their varied applications, including as intermediates in pharmaceutical and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of quinolinol derivatives involves multiple steps, including the reaction of quinolinolate ligands with appropriate reagents under controlled conditions. For instance, technetium(V) complexes of 8-quinolinolates have been synthesized by reacting the quinolinolate ligand with TcOX in methanol, indicating a method that could be adapted for synthesizing related compounds (Wilcox, Heeg, & Deutsch, 1984).

Molecular Structure Analysis

The molecular structure of related quinolinol compounds, such as technetium(V) 8-quinolinolate complexes, shows a distorted-octahedral coordination geometry, suggesting that similar structural characteristics may be found in 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol. This gives insights into the ligand orientation and bonding configurations that could be applicable to the compound (Wilcox, Heeg, & Deutsch, 1984).

Chemical Reactions and Properties

The chemical reactions of quinolinol derivatives can include various substitutions and condensation reactions. For example, 2-Isopropyl-8-quinolinol was prepared through alkylation followed by demethylation, illustrating the type of chemical transformations that could be relevant for synthesizing and modifying 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol (Kolobielski, 1966).

properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-8-9(6-7-12(15)16)14(18)10-4-3-5-11(19-2)13(10)17-8/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKXMIBULUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353983
Record name 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl-

CAS RN

67629-20-3
Record name 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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